

An In-Depth Technical Guide to the Physical Properties of Methylcycloheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylcycloheptane*

Cat. No.: *B031391*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcycloheptane (C_8H_{16}) is a saturated cyclic hydrocarbon belonging to the cycloalkane family. Its structure consists of a seven-membered carbon ring substituted with a single methyl group. As a nonpolar organic compound, its physical properties are of significant interest in various fields, including as a solvent, in fuel research, and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the core physical properties of **methylcycloheptane**, complete with detailed experimental protocols for their determination and a visualization of its molecular structure.

Core Physical Properties of Methylcycloheptane

The following table summarizes the key physical properties of **methylcycloheptane**, providing a quick reference for laboratory and research applications.

Physical Property	Value
Molecular Formula	C ₈ H ₁₆ [1]
Molecular Weight	112.21 g/mol [1]
Density	0.8±0.1 g/cm ³ [2]
Boiling Point	135.8 ± 7.0 °C at 760 mmHg [2]
Melting Point	183.78 K (-89.37 °C) (Predicted) [3]
Refractive Index	1.427 [2]
Vapor Pressure	9.4 ± 0.1 mmHg at 25°C [2]
Solubility in Water	Insoluble

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of a liquid organic compound like **methylcycloheptane**.

Determination of Density

The density of a liquid can be determined using a straightforward laboratory method involving a graduated cylinder and a balance.

- Objective: To measure the mass and volume of a liquid sample to calculate its density.
- Apparatus:
 - A clean and dry graduated cylinder (e.g., 50 mL or 100 mL).
 - An electronic balance.
 - The liquid sample (**methylcycloheptane**).

- Procedure:
 - Place the clean, dry graduated cylinder on the electronic balance and tare the balance to zero.
 - Carefully pour a known volume of the liquid into the graduated cylinder. Record the volume by reading the bottom of the meniscus at eye level to avoid parallax error.
 - Place the graduated cylinder containing the liquid back on the tared balance and record the mass of the liquid.
 - Calculate the density using the formula: Density (p) = Mass (m) / Volume (V).
 - For improved accuracy, it is recommended to repeat the measurement several times and calculate an average value.

Determination of Boiling Point

The boiling point of a liquid can be determined by several methods, including simple distillation and the Thiele tube method. The simple distillation method is suitable when a sufficient quantity of the sample is available.

- Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
- Apparatus:
 - Distillation flask.
 - Condenser.
 - Receiving flask.
 - Thermometer.
 - Heating mantle or sand bath.
 - Boiling chips.

- Procedure:
 - Assemble the simple distillation apparatus.
 - Place a sample of the liquid (at least 5 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.
 - Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.
 - Begin heating the distillation flask.
 - Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
 - Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Melting Point

For a compound that is liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies. A common laboratory method involves a cooling bath.

- Objective: To determine the temperature at which the liquid solidifies.
- Apparatus:
 - Test tube.
 - Thermometer.
 - Cooling bath (e.g., an ice-salt mixture or a dry ice-acetone bath).
 - Stirring rod.
- Procedure:
 - Place a sample of the liquid into a test tube.

- Insert a thermometer into the liquid, ensuring the bulb is fully submerged.
- Place the test tube in the cooling bath.
- Continuously stir the liquid with the stirring rod to ensure uniform cooling.
- Record the temperature at regular intervals.
- The temperature at which the first crystals appear and the temperature remains constant while the substance solidifies is the melting point.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much light bends, or refracts, when it enters the liquid. It is a characteristic property that can be measured with high precision using a refractometer.

- Objective: To measure the refractive index of the liquid sample.
- Apparatus:
 - Abbé refractometer.
 - Dropper or pipette.
 - The liquid sample (**methylcycloheptane**).
 - A constant temperature water bath connected to the refractometer.
- Procedure:
 - Ensure the prism of the Abbé refractometer is clean and dry.
 - Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
 - Using a dropper, place a few drops of the liquid sample onto the prism.

- Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (usually 20°C or 25°C) by the circulating water bath.
- Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
- Read the refractive index value from the scale.

Determination of Solubility

A qualitative assessment of the solubility of an organic compound in water is a fundamental characterization step.

- Objective: To determine if the organic compound is soluble in water.
- Apparatus:
 - Test tube.
 - The liquid sample (**methylcycloheptane**).
 - Distilled water.
- Procedure:
 - Place a small amount of the liquid sample (e.g., 0.1 mL) into a test tube.
 - Add a small amount of distilled water (e.g., 1 mL).
 - Vigorously shake the test tube for 10-20 seconds.
 - Allow the mixture to stand and observe if two distinct layers form or if a homogeneous solution is present. The formation of two layers indicates that the substance is insoluble in water.

Molecular Structure of Methylcycloheptane

The following diagram, generated using the DOT language, illustrates the two-dimensional chemical structure of **methylcycloheptane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylcycloheptane | C8H16 | CID 20082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylcycloheptane | CAS#:4126-78-7 | Chemsoc [chemsoc.com]
- 3. Cycloheptane, methyl- (CAS 4126-78-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of Methylcycloheptane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031391#physical-properties-of-methylcycloheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com